molecular formula C11H15NO B13073858 1-(5-Amino-2-methylphenyl)butan-1-one

1-(5-Amino-2-methylphenyl)butan-1-one

Cat. No.: B13073858
M. Wt: 177.24 g/mol
InChI Key: JDUVLJURYOYJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H15NO. It is a member of the cathinone family, which are known for their stimulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylphenyl)butan-1-one typically involves the reaction of 5-amino-2-methylbenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction is monitored closely to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Amino-2-methylphenyl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylphenyl)butan-1-one involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound binds to specific receptors and enzymes, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one
  • N-Ethylpentylone
  • 4-Methyl-N-ethylbuphedrone

Uniqueness

1-(5-Amino-2-methylphenyl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a different substitution pattern on the aromatic ring, leading to variations in its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(5-amino-2-methylphenyl)butan-1-one

InChI

InChI=1S/C11H15NO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7H,3-4,12H2,1-2H3

InChI Key

JDUVLJURYOYJCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.